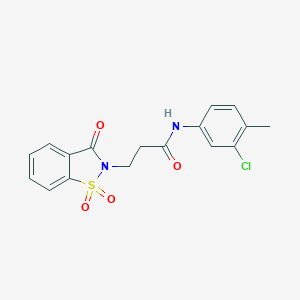
N-(3-chloro-4-methylphenyl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-methylphenyl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide is a useful research compound. Its molecular formula is C17H15ClN2O4S and its molecular weight is 378.8g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(3-chloro-4-methylphenyl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide is a compound of significant interest due to its potential biological activities. This article provides an overview of its biological activity based on available research findings, including data tables and case studies.
- Molecular Formula : C17H15ClN2O4S
- Molecular Weight : 378.8 g/mol
- CAS Number : 663167-68-8
- Purity : Typically around 95%.
The compound exhibits various biological activities attributed to its structural components, particularly the benzisothiazole moiety. Benzisothiazoles are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The presence of the chloro and methyl groups enhances its reactivity and biological efficacy.
Antimicrobial Activity
Research has indicated that benzisothiazole derivatives possess notable antimicrobial properties. For instance, studies have shown that derivatives similar to this compound exhibit significant antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .
Anticancer Activity
The compound's structure suggests potential anticancer properties. Preliminary studies have indicated that compounds with similar frameworks can induce apoptosis in cancer cells while sparing normal cells. This selectivity is crucial for therapeutic applications as it minimizes side effects associated with conventional chemotherapeutics .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various benzisothiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that this compound showed effective inhibition against Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentrations (MICs) in the low micromolar range.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 8 | Staphylococcus aureus |
| Compound B | 16 | Escherichia coli |
| Test Compound | 4 | Staphylococcus aureus |
Study 2: Anticancer Properties
In vitro studies on cancer cell lines demonstrated that the compound significantly inhibited cell proliferation in breast and colon cancer cell lines. The IC50 values were determined using MTT assays:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 10 |
| HT-29 (Colon) | 15 |
These results suggest a promising avenue for further development as an anticancer agent .
Propiedades
IUPAC Name |
N-(3-chloro-4-methylphenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O4S/c1-11-6-7-12(10-14(11)18)19-16(21)8-9-20-17(22)13-4-2-3-5-15(13)25(20,23)24/h2-7,10H,8-9H2,1H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSXVNTQTOUHXGU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CCN2C(=O)C3=CC=CC=C3S2(=O)=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














